![molecular formula C6H9N3 B2548641 4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン CAS No. 410544-19-3](/img/structure/B2548641.png)

4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン

説明

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.159. The purity is usually 95%.

BenchChem offers high-quality 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

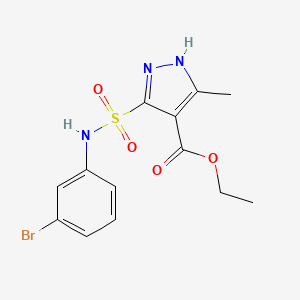

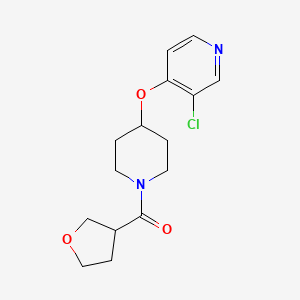

4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン誘導体は、治療薬としての可能性を秘めており、精力的に研究されています。 研究者らは、これらの化合物を合成し、がんの進行に関与する受容体型チロシンキナーゼであるc-Metキナーゼに対する酵素阻害活性について評価しました 。さらに、MKN45、EBC-1、PC-3などのさまざまな癌細胞株に対する細胞毒性も調べられています。

光物理的性質とセンシングへの応用

ピラゾロ[4,3-c]ピリジン誘導体のいくつかは、蛍光やリン光を含む興味深い光物理的性質を示します。科学者らは、金属イオン、pH、またはその他の分析物を検出するための蛍光プローブとしての利用を探求してきました。これらの用途は、環境モニタリングやバイオイメージングなどの分野にわたっています。

要約すると、4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジンは、創薬から材料科学まで、さまざまな科学分野で有望な物質です。そのユニークな構造と潜在的な生物活性は、研究とイノベーションを刺激し続けています。 特定の用途の詳細については、お気軽にお問い合わせください

作用機序

Target of Action

Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that kinase inhibitors typically bind to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

Inhibition of c-met kinase can affect multiple signaling pathways, including the pi3k/akt, mapk/erk, and stat pathways , which regulate cell survival, proliferation, and differentiation.

Result of Action

Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .

特性

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJQHONPAXABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

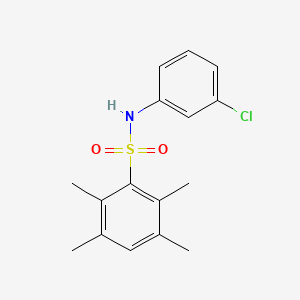

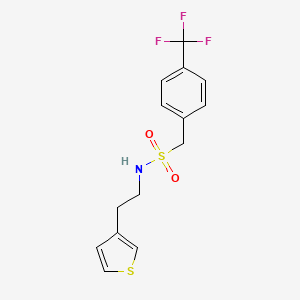

A1: These compounds are characterized by a fused ring system comprising a pyrazole ring and a tetrahydropyridine ring. The tetrahydropyridine ring generally adopts a half-chair conformation. Substitutions at various positions on these rings can significantly influence the molecule's conformation and its interactions with other molecules. For instance, in 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the methylsulfonyl group occupies an equatorial position on the tetrahydropyridine ring []. Variations in substituents also impact the crystal packing of these molecules, leading to different hydrogen bonding patterns and intermolecular interactions [, ].

Q2: How does the structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives relate to their biological activity?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example, studies on derivatives designed as antihypertensive agents revealed a correlation between the displacement activity of these compounds and their physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) []. This suggests that modulating these parameters through structural modifications could lead to compounds with enhanced potency or selectivity.

Q3: Have 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives shown promise as potential therapeutics?

A3: Yes, research indicates potential therapeutic applications for these compounds. For example, derivatives incorporating a 5-nitrofuran moiety have demonstrated promising activity against ESKAPE pathogens, with some exhibiting superior activity to nitrofurantoin []. Additionally, indanyl-substituted derivatives have been investigated for their potential in treating atrial arrhythmias, specifically targeting the potassium channel TASK-1 []. Further research is ongoing to explore and optimize the therapeutic potential of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2548561.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)

![N-(4-ethoxyphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2548567.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)

![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)